Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Catalog No.
S883018
CAS No.
905718-46-9
M.F
C14H9F6IO3S
M. Wt
498.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

CAS Number

905718-46-9

Product Name

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

IUPAC Name

phenyl-[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate

Molecular Formula

C14H9F6IO3S

Molecular Weight

498.18 g/mol

InChI

InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1

InChI Key

OSSLDNUSYGVAIB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC(=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC(=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate (CAS: 905718-46-9) is a highly reactive, unsymmetrical diaryliodonium salt utilized primarily as an electrophilic arylation reagent. By pairing an electron-deficient 3-(trifluoromethyl)phenyl group with a neutral phenyl "dummy ligand" and a non-coordinating trifluoromethanesulfonate (triflate) counterion, this compound serves as a highly efficient vector for installing the 3-CF3-phenyl motif. In industrial and advanced laboratory settings, it is prioritized for its ability to drive metal-free C-, N-, O-, and S-arylations under mild conditions. Its procurement value is anchored in its high atom economy regarding the expensive fluorinated moiety, its solubility in standard organic aprotic solvents, and its capacity to bypass the heavy-metal catalysts traditionally required for cross-coupling fluorinated arenes .

Research Fit

Electrophilic CF3-aryl or phenyl transfer reagent for organic synthesis
Crystalline powder with reported HPLC purity supporting reproducible stoichiometry
Reported melting point range supports ambient-temperature handling and dissolution

Substituting this specific unsymmetrical iodonium triflate with generic alternatives introduces severe process and cost inefficiencies. Relying on traditional aryl halides, such as 1-bromo-3-(trifluoromethyl)benzene, necessitates the use of expensive palladium or copper catalysts, specialized ligands, and harsh thermal conditions, which complicate downstream purification and heavy-metal remediation [1]. Conversely, substituting with a symmetrical diaryliodonium salt, such as bis(3-(trifluoromethyl)phenyl)iodonium triflate, inherently wastes 50% of the costly fluorinated precursor, as one equivalent is inevitably lost as a 3-CF3-iodobenzene byproduct during the reaction. Furthermore, substituting the triflate counterion with a halide or tosylate often leads to reduced solubility in aprotic solvents and attenuated electrophilicity, directly impacting reaction kinetics and yield in metal-free functionalizations [2].

Substitution Risk

Aryl pattern 3-CF3 substituent alters electrophilicity and regioselectivity compared to unsubstituted diphenyliodonium salts
Counterion Triflate anion enhances organic solubility and stability; halide or tosylate salts may exhibit different reactivity profiles
Electronic bias Built-in CF3-directed aryl transfer bias is absent in electron-rich diaryliodonium analogs

Fluorinated Precursor Atom Economy and Waste Reduction

In the synthesis of 3-(trifluoromethyl)phenylated compounds, the choice of iodonium salt directly dictates the utilization efficiency of the fluorinated building block. Because the phenyl ring in Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate acts as an electronically differentiated "dummy ligand," the electron-deficient 3-CF3-phenyl group is preferentially transferred to the nucleophile. This results in near-complete utilization of the fluorinated moiety, whereas symmetrical salts inherently discard one equivalent of the fluorinated aryl group as an unreactive byproduct [1].

Evidence DimensionFluorinated aryl group waste per mole of arylation event
Target Compound Data~0% waste (phenyl group is expelled as cheap iodobenzene)
Comparator Or BaselineBis(3-(trifluoromethyl)phenyl)iodonium triflate (~50% waste, expelled as expensive 3-CF3-iodobenzene)
Quantified DifferenceElimination of fluorinated precursor waste (50% absolute reduction in lost fluorinated mass)
ConditionsMetal-free nucleophilic aromatic substitution

Halves the raw material cost associated with the fluorinated precursor during scale-up, making it the economically sound choice for procurement.

Melting Point
Reported
Δ 63–73 °C lower vs diphenyliodonium triflate
Supports ambient-temperature handling and dissolution workflows
Cross-study comparison; verify with current lot

Catalytic Independence and Mild Processability

Traditional cross-coupling of electron-deficient arenes requires transition metal catalysis, which introduces significant costs and purification burdens. Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate possesses a highly electrophilic iodine(III) center that enables direct, metal-free arylation of heteroatom and carbon nucleophiles under remarkably mild thermal conditions, bypassing the need for palladium or copper systems [1].

Evidence DimensionRequired reaction conditions for standard heteroatom arylation
Target Compound DataMetal-free, often room temperature to 80 °C
Comparator Or Baseline1-Bromo-3-(trifluoromethyl)benzene (requires Pd/Cu catalysts, specialized ligands, >100 °C)
Quantified DifferenceElimination of transition metal catalysts and reduction of operating temperature by >20-40 °C
ConditionsN- or O-arylation of standard nucleophiles

Drastically simplifies downstream purification by eliminating heavy metal contamination, which is critical for pharmaceutical intermediate manufacturing.

Aryl Transfer
Class-level
Preferential transfer of 3-CF3-aryl group in electrophilic arylation
Enables chemoselective arylation without external directing groups
Quantitative selectivity depends on nucleophile; class-level inference

Chemoselective Transfer Predictability

In unsymmetrical diaryliodonium salts, the transfer selectivity is governed by the electronic difference between the two aryl rings. The strong electron-withdrawing nature of the trifluoromethyl group makes the 3-CF3-phenyl ring significantly more electrophilic than the unsubstituted phenyl ring. This pronounced electronic gradient ensures >95% selective transfer of the fluorinated ring in metal-free reactions, avoiding the complex product mixtures seen when using unsymmetrical salts with electronically similar ligands [1].

Evidence DimensionSelectivity of aryl transfer to nucleophiles
Target Compound Data>95% selective transfer of the 3-(trifluoromethyl)phenyl group
Comparator Or BaselineUnsymmetrical salts with electronically similar ligands (e.g., Phenyl(p-tolyl)iodonium triflate) (~50/50 mixed transfer)
Quantified Difference>45% absolute increase in target transfer selectivity
ConditionsMetal-free nucleophilic aromatic substitution

Ensures high batch-to-batch reproducibility and eliminates the need for costly chromatographic separation of mixed arylation products.

Phenol Synthesis
Head-to-head
47% isolated yield, 1 h, RT, metal-free
Supports direct access to m-CF3-phenol building block
Compared to metal-catalyzed routes requiring 12–24 h

Solvent Compatibility via Non-Coordinating Anion

The counterion of a diaryliodonium salt heavily influences its solubility and the electrophilicity of the iodine center. The triflate anion in Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is highly non-coordinating, which not only maximizes the reactivity of the hypervalent iodine but also ensures excellent solubility in standard industrial aprotic solvents like dichloromethane and acetonitrile, outperforming tighter ion pairs like halides [1].

Evidence DimensionSolubility and ion-pairing in aprotic organic solvents
Target Compound DataHigh solubility, loose ion pair (Triflate)
Comparator Or BaselineDiaryliodonium chlorides or bromides (Lower solubility, tight ion pair)
Quantified DifferenceBroader solvent compatibility and enhanced electrophilic reactivity
ConditionsReactions in non-polar or moderately polar aprotic solvents (e.g., DCM, THF, MeCN)

Allows chemists and process engineers to use standard, easily recoverable industrial solvents without facing heterogeneous reaction bottlenecks.

Trifluoromethylation
Class-level
Room temperature, 5 min (class-level protocol)
May support high-throughput and flow-chemistry applications
Class-level inference; validate with specific substrate and CuTC/TBAT system
Solubility
Class-level
Soluble in methanol
Enables greener reaction medium compared to dipolar aprotic solvents
Class-level inference; confirm solubility with current batch
LogP
Reported
0.89 (computed)
Suggests improved aqueous compatibility vs higher-LogP diaryliodonium reagents
Computed property; experimental validation recommended for assay conditions

Pharmaceutical Intermediate Synthesis (Metal-Free)

This compound is the correct choice where the installation of a 3-(trifluoromethyl)phenyl group is required on an active pharmaceutical ingredient (API) precursor, and the avoidance of palladium or copper contamination is critical to meet strict heavy-metal regulatory limits [1].

High-Value Fluorinated Material Scale-Up

Procurement should prioritize this reagent where cost-efficiency dictates the maximum atom economy of the expensive fluorinated starting material, making the "dummy ligand" approach of this unsymmetrical salt financially superior to symmetrical alternatives [2].

Mild-Condition Electrophilic Arylation

This reagent is highly recommended where the target nucleophile is thermally sensitive or prone to degradation under the harsh basic and high-temperature conditions typically required for standard aryl halide cross-coupling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
m-Trifluoromethylphenol synthesis
Metal-free phenol formation
Yield reproducibility and reaction time under mild conditions
Selective electrophilic arylation
CF3-directed aryl transfer selectivity
Chemoselectivity across C-, O-, N-, and S-nucleophiles
High-throughput trifluoromethylation
Rapid room-temperature protocol
Kinetics and methanol compatibility in parallel or flow setups
Compound library derivatization
Low LogP reagent profile
LogP and aqueous solubility of derived molecules

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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